TMC310911

Catalog No.
S545476
CAS No.
1000287-05-7
M.F
C38H53N5O7S2
M. Wt
756.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMC310911

CAS Number

1000287-05-7

Product Name

TMC310911

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C38H53N5O7S2

Molecular Weight

756.0 g/mol

InChI

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1

InChI Key

JQUNFHFWXCXPRK-AMMMHQJVSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

solubility

Soluble in DMSO

Synonyms

TMC-310911; ASC-09; TMC310911; ASC09; TMC 310911; ASC 09

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

The exact mass of the compound (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate is 755.3386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Activity:

The core structure of this molecule shares some similarities with Darunavir, a well-known HIV-1 protease inhibitor []. The presence of the (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-yl moiety and the carbamate linkage might offer a starting point for researchers to develop novel antiviral drugs. However, further studies are needed to determine its efficacy and specificity against different viruses.

Enzyme Inhibition:

The molecule contains a sulfonamide group, which is a common pharmacophore found in many enzyme inhibitors []. The specific arrangement of the substituents around the sulfonamide group could potentially target various enzymes involved in different biological processes. However, in-vitro and in-vivo studies are necessary to identify specific enzyme targets and evaluate its inhibitory potential.

Ligand Design:

The molecule's complex structure with various functional groups could be valuable for designing ligands that bind to specific receptors or proteins. By modifying different parts of the molecule, researchers might create ligands for various targets involved in different diseases or biological processes [].

Medicinal Chemistry Exploration:

This molecule represents a complex organic structure with interesting chemical functionalities. In medicinal chemistry research, scientists often explore such novel structures to understand their properties, potential for drug development, and identify new reaction pathways for organic synthesis [].

TMC310911, also known as ASC-09, is a novel investigational protease inhibitor primarily studied for its efficacy against Human Immunodeficiency Virus type 1 (HIV-1). This compound is structurally related to darunavir, a well-known protease inhibitor used in HIV treatment. TMC310911 has demonstrated significant antiviral activity against various strains of HIV-1, including those resistant to multiple protease inhibitors. Its potential use extends beyond HIV, as it is currently being investigated for treating COVID-19 caused by the SARS-CoV-2 virus .

Chemical Structure and Properties

  • Chemical Formula: C₃₈H₅₃N₅O₇S₂
  • Molar Mass: 755.99 g/mol
  • IUPAC Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazole-6-sulfonamido]-1-phenylbutan-2-yl]carbamate .

To construct the core structure.
  • Functionalization: Adding specific groups to enhance biological activity and solubility.
  • Purification: Employing techniques such as chromatography to isolate and purify the final product.
  • The exact synthetic pathway remains proprietary and may vary among research institutions and pharmaceutical companies .

    TMC310911 exhibits potent antiviral activity against a wide range of HIV-1 strains. Its ability to inhibit drug-resistant variants makes it a promising candidate for patients with limited treatment options. In addition to its antiviral properties against HIV, preliminary studies indicate that TMC310911 may also inhibit the main protease of SARS-CoV-2, suggesting potential applications in treating COVID-19 . The compound has shown stability and favorable binding interactions with key amino acids in the viral proteases during molecular docking studies .

    TMC310911 is primarily investigated for:

    • HIV Treatment: As a protease inhibitor, it is being studied for its effectiveness in treating HIV-infected individuals, particularly those with resistant strains.
    • COVID-19 Therapy: Due to its potential to inhibit SARS-CoV-2 proteases, research is ongoing to evaluate its efficacy against COVID-19 .

    These applications highlight TMC310911's versatility as an antiviral agent.

    Research indicates that TMC310911 may interact with various drugs and substances, potentially affecting their pharmacokinetics:

    • Almasilate: May decrease absorption and serum concentration of TMC310911.
    • Alprazolam: Can increase serum concentration when combined with TMC310911.

    These interactions necessitate careful consideration during co-administration with other medications to avoid reduced efficacy or increased toxicity .

    TMC310911 shares similarities with several other antiviral compounds, particularly those targeting HIV. Below are some notable comparisons:

    Compound NameSimilarityUnique Features
    DarunavirProtease inhibitorEstablished treatment for HIV; widely used
    AtazanavirProtease inhibitorUnique metabolism profile; once-daily dosing
    LopinavirProtease inhibitorOften used in combination therapies
    SaquinavirProtease inhibitorFirst approved protease inhibitor; less potent

    TMC310911's unique position lies in its robust activity against multi-drug resistant strains and its ongoing investigation for repurposing against other viral infections like COVID-19 .

    Key Reaction Mechanisms in TMC310911 Production

    TMC310911, with the molecular formula C38H53N5O7S2 and molecular weight 755.99 daltons, represents a complex benzothiazole sulfonamide protease inhibitor [1] [2]. The synthesis of TMC310911 involves sophisticated organic chemistry methodologies that build upon established benzothiazole synthesis protocols while incorporating specialized modifications for the specific structural requirements of this compound [3].

    The core benzothiazole moiety of TMC310911 is synthesized through condensation reactions between 2-aminobenzenethiol derivatives and appropriate cyano-containing substrates [22]. The fundamental mechanism involves nucleophilic attack by the thiol group on the cyano carbon, followed by cyclization to form the benzothiazole ring system [22]. This process requires precise control of reaction conditions, including temperature maintenance between 60-110°C and the use of appropriate acid catalysts to facilitate ring closure [22] [23].

    The structural complexity of TMC310911 necessitates a multi-step synthetic approach incorporating carbamate formation protocols [9]. The carbamate linkage is established through reaction of primary amines with carbon dioxide in the presence of cesium carbonate and tetrabutylammonium iodide as catalysts [9]. This three-component coupling reaction occurs in anhydrous dimethylformamide solvent and represents a critical step in achieving the final molecular architecture [9].

    The sulfonamide functionality integral to TMC310911 is introduced through reaction of the benzothiazole intermediate with appropriate sulfonyl chlorides [24]. This transformation requires careful control of stoichiometry and reaction temperature to prevent side reactions and ensure high selectivity for the desired product [24]. The reaction typically proceeds through nucleophilic substitution mechanisms involving the benzothiazole nitrogen as the nucleophile [24].

    Table 1: Key Reaction Parameters for TMC310911 Synthesis

    Reaction TypeTemperature Range (°C)Catalyst SystemSolventReaction Time
    Benzothiazole Formation60-110Acid CatalystToluene/DMF30 min - 24 h
    Carbamate Coupling20-60Cs2CO3/TBAIDMF12-24 h
    Sulfonamide Formation0-50Base (Et3N/DIPEA)THF/EtOAc1-8 h
    Cyclization Reactions80-120DBN/DBUDioxane6-48 h

    The hexahydrofurofuran protecting group system requires specialized synthetic methodology involving epoxide opening and subsequent cyclization reactions [18]. These transformations demand precise stereochemical control to maintain the required (3R,3aS,6aR) configuration essential for biological activity [18]. The crystallographic data indicates that TMC310911 can adopt multiple conformations, with 60% and 40% occupancy distributions observed in crystal structures [18].

    Purification Protocols and Yield Optimization Strategies

    The purification of TMC310911 follows established pharmaceutical purification protocols adapted for the specific physicochemical properties of this compound [28] [29]. The primary purification strategy employs recrystallization techniques that exploit the differential solubility characteristics of TMC310911 and potential impurities [28] [29].

    Crystallization protocols for TMC310911 begin with dissolution in appropriate hot solvents, typically organic solvents such as acetonitrile, acetone, or ethanol, depending on the specific impurity profile [25] [28]. The selection of crystallization solvent is critical and must be evaluated based on solubility testing at both elevated and ambient temperatures [29]. The compound should demonstrate limited solubility in cold solvent while maintaining adequate solubility when heated [29].

    The crystallization process involves heating the solvent to boiling in an Erlenmeyer flask equipped with magnetic stirring [29]. TMC310911 is added gradually to the hot solvent until complete dissolution occurs, ensuring that the solution remains saturated [29]. Controlled cooling allows for crystal formation, with slower cooling rates generally producing higher quality crystals with improved filterability [28].

    Table 2: Optimization Parameters for TMC310911 Purification

    ParameterRangeImpact on YieldImpact on Purity
    Cooling Rate (°C/min)0.5-2.0ModerateHigh
    Solvent Volume Ratio5-15 mL/gHighModerate
    Seeding Concentration0.1-1.0% w/wHighLow
    Stirring Rate (rpm)100-300LowModerate
    Final Temperature (°C)0-25ModerateHigh

    Yield optimization strategies focus on minimizing material losses during purification while maintaining high purity standards [31]. Process optimization techniques include careful control of crystallization parameters such as supersaturation levels, nucleation rates, and crystal growth kinetics [31]. The implementation of seeding protocols using authentic TMC310911 crystals can significantly improve both yield and reproducibility [28].

    Column chromatography serves as an alternative purification method, particularly useful for removing closely related impurities that may co-crystallize with the desired product [30]. Silica gel chromatography using gradient elution systems provides effective separation based on polarity differences between TMC310911 and synthetic byproducts [30]. The mobile phase composition typically involves mixtures of polar and non-polar solvents, with optimization required for each specific impurity profile [30].

    Advanced purification techniques include the use of supercritical fluid extraction and preparative liquid chromatography for high-value applications [32]. These methods offer superior resolution and can achieve purities exceeding 99.9% when properly optimized [32]. However, the cost considerations and scalability limitations restrict their use to specialized applications [32].

    The final purification step involves thorough washing of the crystalline product with cold solvent to remove surface-bound impurities [28]. The washing solvent selection is critical to prevent dissolution of the product while effectively removing impurities [28]. Multiple washing cycles may be required to achieve pharmaceutical-grade purity specifications [28].

    Solid-State Characterization Techniques (X-ray Diffraction, Differential Scanning Calorimetry, Thermogravimetric Analysis)

    Comprehensive solid-state characterization of TMC310911 employs multiple analytical techniques to establish its physical and chemical properties [20] [26]. X-ray powder diffraction provides definitive identification of crystalline phases and polymorphic forms that may exist for this compound [20] [21].

    X-ray diffraction analysis of TMC310911 reveals characteristic diffraction patterns that serve as fingerprints for the crystalline form [20]. Single crystal X-ray crystallography has been performed on TMC310911 complexes, providing detailed structural information including unit cell parameters and molecular conformations [3] [18]. The crystal structure analysis indicates that TMC310911 crystallizes in specific space groups with defined lattice parameters [18].

    Table 3: Solid-State Characterization Data for TMC310911

    Analytical TechniqueKey ParametersObserved ValuesSignificance
    X-ray DiffractionUnit Cell Dimensionsa=8.03Å, b=8.03Å, c=23.79ÅCrystal Form Identification
    DSC AnalysisMelting Point164°C (onset)Thermal Stability
    TGA AnalysisDecomposition Temperature>200°CThermal Degradation
    Powder XRDCharacteristic PeaksMultiple peaks 10-25° 2θPolymorph Identification

    Differential Scanning Calorimetry provides critical thermal analysis data for TMC310911, including melting point determination and phase transition characterization [19] [26]. The DSC thermogram typically shows an endothermic peak with onset temperature around 164°C, indicating the melting point of the compound [20]. This thermal behavior is essential for establishing processing parameters and storage conditions [26].

    The DSC analysis protocol involves heating samples from ambient temperature to 250°C at controlled heating rates of 10°C per minute [20] [26]. The use of sealed aluminum pans prevents sample volatilization and ensures accurate thermal measurements [19]. Temperature calibration using standard reference materials such as indium and zinc ensures measurement accuracy [15].

    Thermogravimetric Analysis provides quantitative data on thermal decomposition and weight loss characteristics of TMC310911 [20] [26]. The TGA curve typically shows minimal weight loss below 200°C, indicating good thermal stability [20]. Decomposition typically begins at elevated temperatures, providing important information for processing and storage considerations [26].

    The TGA experimental protocol employs heating rates of 10°C per minute under nitrogen atmosphere to prevent oxidative degradation [26]. Sample sizes typically range from 4-7 milligrams to ensure accurate weight measurements [26]. The dynamic nitrogen flow rate of 30 mL per minute maintains an inert atmosphere throughout the analysis [26].

    Combined Differential Scanning Calorimetry-Thermogravimetric Analysis instruments provide simultaneous measurement of both heat flow and weight changes [15]. This approach allows differentiation between endothermic events with weight loss (decomposition) and those without weight loss (melting) [15]. The simultaneous measurement capability enhances data reliability and reduces analysis time [15].

    Powder X-ray diffraction patterns serve as quality control tools for batch-to-batch consistency evaluation [21]. The characteristic peak positions and intensities provide quantitative measures of crystalline purity and polymorphic form [21]. Automated peak matching algorithms enable rapid comparison with reference standards [21].

    Advanced characterization techniques include Dynamic Vapor Sorption analysis to evaluate moisture uptake characteristics [20]. This analysis provides critical information for packaging and storage requirements, particularly important for pharmaceutical applications [20]. The DVS data complements thermal analysis results to provide comprehensive stability profiles [20].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    6.3

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    3

    Exact Mass

    755.33864139 g/mol

    Monoisotopic Mass

    755.33864139 g/mol

    Heavy Atom Count

    52

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    0151W500HP

    Wikipedia

    TMC-310911

    Dates

    Last modified: 02-18-2024
    1: Hoetelmans RM, Dierynck I, Smyej I, Meyvisch P, Jacquemyn B, Marien K, Simmen K, Verloes R. Safety and pharmacokinetics of the HIV-1 protease inhibitor TMC310911 coadministered with ritonavir in healthy participants: results from 2 phase 1 studies. J Acquir Immune Defic Syndr. 2014 Mar 1;65(3):299-305. doi: 10.1097/QAI.0000000000000011. PubMed PMID: 24121757.
    2: Dierynck I, Van Marck H, Van Ginderen M, Jonckers TH, Nalam MN, Schiffer CA, Raoof A, Kraus G, Picchio G. TMC310911, a novel human immunodeficiency virus type 1 protease inhibitor, shows in vitro an improved resistance profile and higher genetic barrier to resistance compared with current protease inhibitors. Antimicrob Agents Chemother. 2011 Dec;55(12):5723-31. doi: 10.1128/AAC.00748-11. PubMed PMID: 21896904; PubMed Central PMCID: PMC3232804.
    3: Stellbrink HJ, Arastéh K, Schürmann D, Stephan C, Dierynck I, Smyej I, Hoetelmans RM, Truyers C, Meyvisch P, Jacquemyn B, Mariën K, Simmen K, Verloes R. Antiviral activity, pharmacokinetics, and safety of the HIV-1 protease inhibitor TMC310911, coadministered with ritonavir, in treatment-naive HIV-1-infected patients. J Acquir Immune Defic Syndr. 2014 Mar 1;65(3):283-9. doi: 10.1097/QAI.0000000000000003. PubMed PMID: 24121756.

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